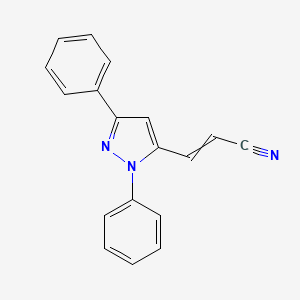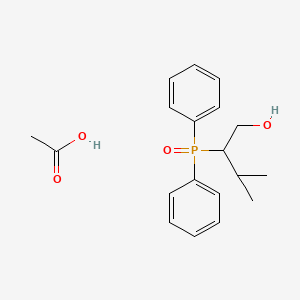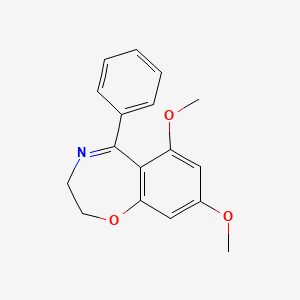
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine is a heterocyclic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) can yield benzoxazepine derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Microwave heating has been employed to synthesize pyrimido-oxazepine analogs, which can be adapted for large-scale production . Additionally, the use of deep eutectic solvents, such as choline chloride and urea, has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of methoxy and phenyl groups, which can act as electron-donating or electron-withdrawing groups, respectively.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties .
Applications De Recherche Scientifique
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an anticancer agent, particularly in breast cancer cells. Studies have demonstrated its ability to induce cell cycle arrest and exhibit selective cytotoxicity against cancer cells . Additionally, this compound has been investigated for its neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases .
In the field of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .
Mécanisme D'action
The mechanism of action of 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis. This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival . In neuroprotection, the compound exerts its effects by scavenging reactive oxygen species and inhibiting oxidative stress-induced damage .
Comparaison Avec Des Composés Similaires
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine can be compared with other benzoxazepine derivatives and related heterocyclic compounds. Similar compounds include 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine and 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine . These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing targeted therapeutic agents.
Propriétés
Numéro CAS |
89718-84-3 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
6,8-dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine |
InChI |
InChI=1S/C17H17NO3/c1-19-13-10-14(20-2)16-15(11-13)21-9-8-18-17(16)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clé InChI |
SQQDMSUIQRVQFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=NCCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


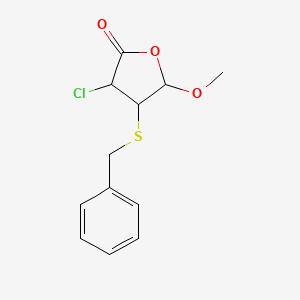
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
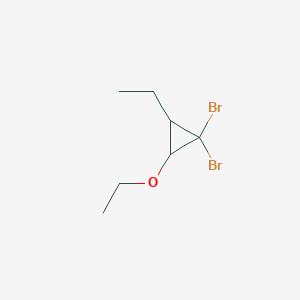
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
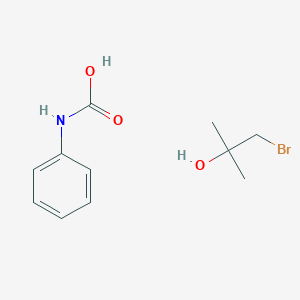


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
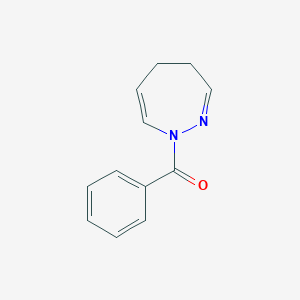

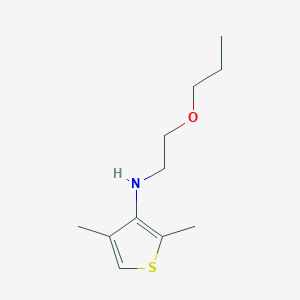
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
